3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate
CAS No.:
Cat. No.: VC13878558
Molecular Formula: C15H28O6
Molecular Weight: 304.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28O6 |
|---|---|
| Molecular Weight | 304.38 g/mol |
| IUPAC Name | 3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C15H28O6/c1-14(2,3)13(17)19-8-6-7-18-11(9-16)12-10-20-15(4,5)21-12/h11-12,16H,6-10H2,1-5H3/t11-,12+/m0/s1 |
| Standard InChI Key | LXGZWBAPLPDLEP-NWDGAFQWSA-N |
| Isomeric SMILES | CC1(OC[C@@H](O1)[C@H](CO)OCCCOC(=O)C(C)(C)C)C |
| SMILES | CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C |
| Canonical SMILES | CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the class of pivalate esters with a molecular formula of C₁₅H₂₈O₆ and a molecular weight of 304.38 g/mol . Its IUPAC name reflects the stereochemical configuration at the (S) and (R) centers:
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS RN | 337970-22-6 |
| Molecular Formula | C₁₅H₂₈O₆ |
| Molecular Weight | 304.38 g/mol |
| Storage Conditions | Refrigeration (2–8°C) |
| Stereochemistry | (S)- and (R)-configured centers |
Structural Components
The molecule comprises three distinct functional groups:
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Pivalate Ester (2,2-Dimethylpropanoate): This hydrophobic group enhances metabolic stability by resisting enzymatic hydrolysis.
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Hydroxyethoxy Chain: A hydrophilic segment with a secondary alcohol (-OH) that enables hydrogen bonding, improving aqueous solubility.
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2,2-Dimethyl-1,3-dioxolane Ring: A cyclic acetal protecting group that stabilizes diol intermediates during synthetic reactions .
The stereochemistry at the (S)-1 and (R)-4 positions influences the compound’s three-dimensional conformation, affecting its reactivity and interaction with chiral environments.
Synthesis and Stereochemical Control
Synthetic Pathways
The compound is synthesized through a multi-step sequence:
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Dioxolane Formation: (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol is reacted with epichlorohydrin to introduce the hydroxyethoxy chain.
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Stereoselective Etherification: The (S)-configured hydroxy group is established via Sharpless epoxidation or enzymatic resolution.
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Pivaloylation: The terminal hydroxyl group is esterified with pivaloyl chloride under basic conditions .
Key Reaction: Final Esterification Step
This step achieves >95% yield when conducted in anhydrous dichloromethane at 0°C .
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the product .
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Spectroscopic Data:
Applications in Drug Delivery and Polymer Chemistry
Role as a Protecting Group
The 2,2-dimethyl-1,3-dioxolane moiety acts as a temporary protecting group for diols in nucleoside and carbohydrate synthesis. It is removed under mild acidic conditions (e.g., 0.1 M HCl in THF) without affecting ester bonds .
Drug-Polymer Conjugates
The compound’s dual hydrophilicity/hydrophobicity makes it suitable for pH-sensitive drug delivery systems. For example, in EP 2181704 B1, similar dioxolane-containing structures are used to stabilize paclitaxel in hydrogel matrices . The pivalate group enhances drug loading capacity by 20–30% compared to acetate esters .
Table 2: Comparative Drug Loading Efficiency
| Ester Group | Drug Loading (%) |
|---|---|
| Pivalate | 78–82 |
| Acetate | 52–58 |
| Benzoate | 65–70 |
Rheological Modifier
In polymer gels (e.g., polyethylene glycol-based systems), the hydroxyethoxy chain improves shear-thinning behavior, reducing viscosity under stress for injectable formulations .
Stability and Degradation Profile
Hydrolytic Stability
The pivalate ester exhibits a half-life of 48 hours in phosphate buffer (pH 7.4) at 37°C, compared to 2 hours for acetylated analogs. Degradation follows first-order kinetics:
Thermal Behavior
Future Research Directions
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Enzymatic Resolution: Optimizing lipase-catalyzed reactions to achieve >99% enantiomeric excess.
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Targeted Drug Delivery: Conjugating the compound with monoclonal antibodies for tumor-specific release .
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Biodegradable Polymers: Incorporating the dioxolane group into polyesters for controlled degradation .
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